molecular formula C7H4BrNS2 B1280402 6-Bromo-2-mercaptobenzothiazole CAS No. 51618-30-5

6-Bromo-2-mercaptobenzothiazole

Cat. No. B1280402
CAS RN: 51618-30-5
M. Wt: 246.2 g/mol
InChI Key: KNFZKHAWHVYFFI-UHFFFAOYSA-N
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Description

6-Bromo-2-mercaptobenzothiazole (6-BBT) is an organosulfur compound that is widely used in scientific research. It is a derivative of benzothiazole and is used as a reagent in many laboratory experiments. 6-BBT is a strong and versatile reagent that has been used to synthesize a variety of compounds. Its unique properties make it an attractive choice for many scientific research applications.

Scientific Research Applications

Antimicrobial Activity

6-Bromo-2-mercaptobenzothiazole (MBT), when immobilized in a layered double hydroxide (LDH) structure, exhibits significant antibacterial effects. This property opens up potential applications in active antifouling and anticorrosion coatings, as assessed under various conditions of pH and salinity (Kuznetsova et al., 2017).

Enzyme Inhibition

MBT has been identified as a potent inhibitor of banana polyphenoloxidase. It effectively delays substrate oxidation even at low concentrations, forming a dissociable mixed complex with the enzyme (Palmer & Roberts, 1967).

Broad Biological Activities

MBT derivatives demonstrate a wide range of biological activities, including antimicrobial, antifungal, and enzyme inhibitory effects. They are potent inhibitors of several enzymes like monoamine oxidase and heat shock protein 90, and exhibit antitubercular, anti-inflammatory, antitumor, and other activities (Azam & Suresh, 2012).

Corrosion Inhibition

MBT is effective as a corrosion inhibitor for copper in chloride solutions. It acts as a mixed-type inhibitor and significantly reduces surface roughness, suggesting its utility in protecting metals from corrosion (Finšgar & Merl, 2014).

Industrial Applications

MBT has found widespread industrial applications, especially in the vulcanization of rubber. It's also a key component in the modified Julia olefination reaction and has applications in aromatic substitution reactions and redox chemistry (Wu et al., 2012).

Lipid Analysis in Tissues

MBT serves as a matrix for lipid analysis from tissue extracts using mass spectrometry. It demonstrates superior performance compared to other matrixes, enabling the identification of a large amount of lipid species (Astigarraga et al., 2008).

Heavy Metal Sorption

Loaded on treated clay, MBT is used for the sorption and preconcentration of heavy metals like Hg(II), Pb(II), Zn(II), Cd(II), Cu(II), and Mn(II) from aqueous solutions. This application is crucial in environmental remediation and water purification (Filho et al., 1995).

Mechanism of Action

Target of Action

6-Bromo-2-mercaptobenzothiazole, similar to other benzothiazole derivatives, has been reported to display antibacterial activity by inhibiting various targets . These targets include enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .

Mode of Action

It is known that benzothiazole derivatives, including this compound, can inhibit human carbonic anhydrases (hcas) showing a peculiar binding mode . The inhibition of hCAs by 2-Mercaptobenzoxazole, a related compound, occurs through a monodentate coordination of the inhibitor .

Biochemical Pathways

For instance, benzothiazole derivatives have been shown to inhibit the activity of various enzymes, thereby affecting the biochemical pathways these enzymes are involved in .

Pharmacokinetics

It is known that the compound has a molecular weight of 2461 , which may influence its pharmacokinetic properties.

Result of Action

It is known that benzothiazole derivatives can inhibit the activity of various enzymes, which can lead to changes in cellular processes .

Action Environment

The action environment of this compound is likely to be influenced by various factors, including pH, temperature, and the presence of other molecules. For instance, the related compound 2-Mercaptobenzothiazole is insoluble in water but dissolves upon the addition of base, reflecting deprotonation . This suggests that the action of this compound may also be influenced by the pH of its environment.

Future Directions

Benzothiazoles, including 6-Bromo-2-mercaptobenzothiazole, are of great interest for researchers for drug design due to their high biological and pharmacological activity . They are considered as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . This suggests that they may have potential applications in the development of new drugs and materials .

Biochemical Analysis

Biochemical Properties

6-Bromo-2-mercaptobenzothiazole plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. It has been shown to inhibit enzymes such as carbonic anhydrase, which is involved in the reversible hydration of carbon dioxide to bicarbonate ion and proton . This interaction is crucial as it affects pH regulation, gas exchange, and ion transport in cells. Additionally, this compound has been found to interact with other biomolecules, including DNA gyrase and peptide deformylase, which are essential for bacterial DNA replication and protein synthesis, respectively .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activity of enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and cell division . This compound also impacts cell signaling pathways by inhibiting tyrosine kinase, which plays a pivotal role in cell growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. For example, its interaction with carbonic anhydrase involves binding to the zinc ion at the enzyme’s active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impacts on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to inhibit specific enzymes without causing significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage, due to its interaction with essential metabolic enzymes . Threshold effects have been noted, where a certain dosage level is required to achieve the desired biochemical effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as carbonic anhydrase and DNA gyrase . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell. For instance, inhibition of carbonic anhydrase can lead to changes in bicarbonate and proton levels, impacting cellular pH and metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as enzyme active sites and cellular compartments. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific biomolecules .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, its interaction with carbonic anhydrase involves localization to the cytosol and mitochondria, where the enzyme is predominantly found . This localization is essential for the compound’s inhibitory effects on enzyme activity and cellular processes.

properties

IUPAC Name

6-bromo-3H-1,3-benzothiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNS2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFZKHAWHVYFFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80462349
Record name 6-Bromo-2-mercaptobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51618-30-5
Record name 6-Bromo-2-mercaptobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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